

Application Notes and Protocols for Western Blot Analysis of Src Phosphorylation

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Compound of Interest

Compound Name: AH13

Cat. No.: B15593585

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific antibody identifier "**AH13**" could not be located in publicly available resources. Therefore, these application notes and protocols are based on the principles of Western blot analysis for Src phosphorylation using a representative, well-characterized antibody targeting the activating phosphorylation site of Src (Tyrosine 416, equivalent to Tyrosine 419 in human Src). Researchers should always consult the datasheet for the specific antibody being used.

Introduction

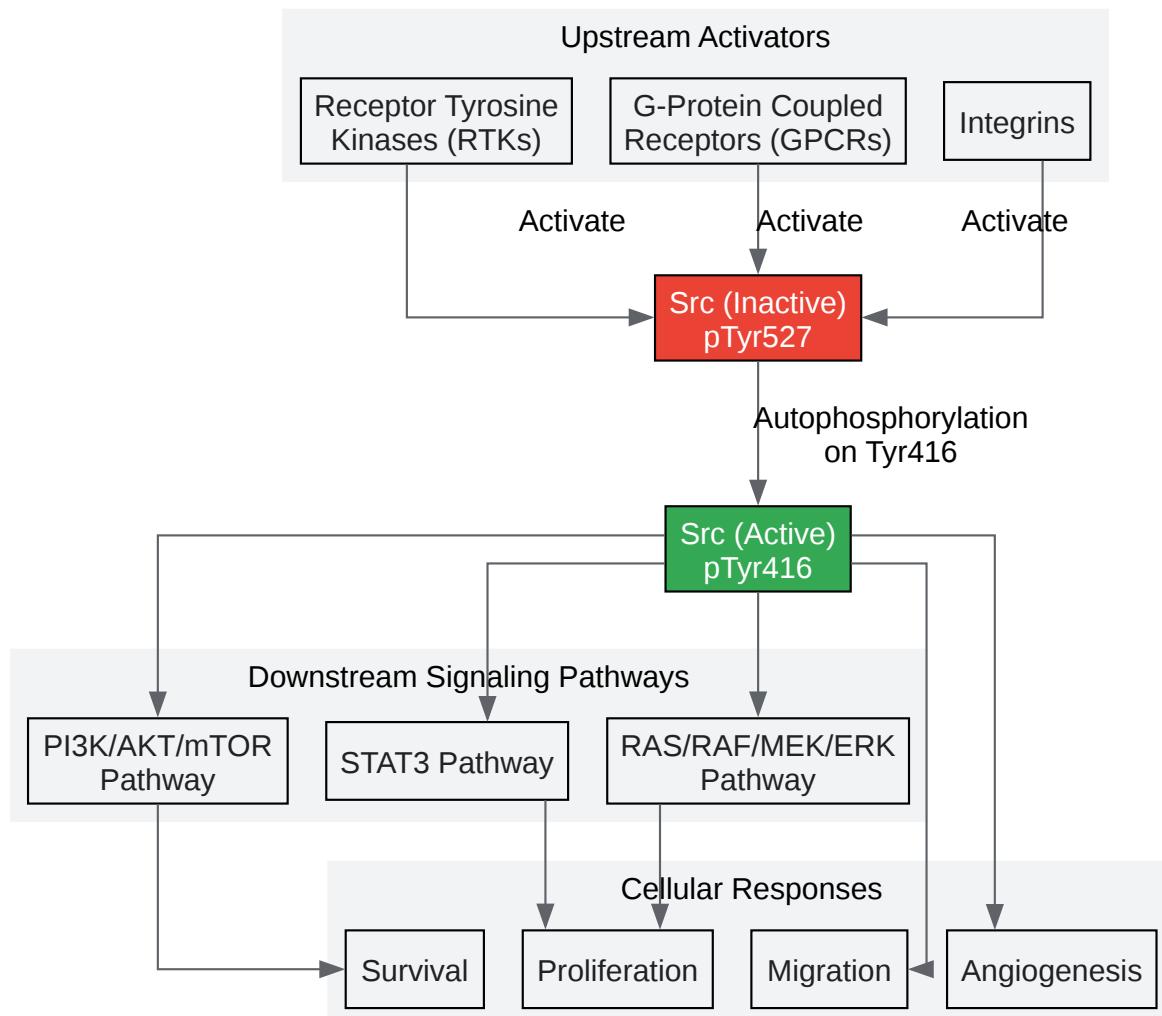
The Src family of non-receptor tyrosine kinases are crucial regulators of a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis.^{[1][2]} Aberrant activation of Src is a common feature in many human cancers, making it a significant target for therapeutic intervention.^[2] The activity of Src kinases is tightly regulated by phosphorylation. Phosphorylation at Tyrosine 416 (Tyr416) within the activation loop is a hallmark of Src activation, leading to a conformational change that enhances its catalytic activity.^{[1][3]} In contrast, phosphorylation at Tyrosine 527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Src in an inactive state.^{[1][3]}

Western blotting is a fundamental technique used to detect and quantify the levels of phosphorylated Src (p-Src) in cell lysates and tissue samples. This method allows for the assessment of Src activation in response to various stimuli or the efficacy of Src inhibitors. This

document provides a detailed protocol for the analysis of Src phosphorylation at Tyr416 using a phospho-specific antibody.

Src Signaling Pathway

Src kinases are key signaling nodes that are activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[2][4] Once activated, Src can phosphorylate a multitude of downstream substrates, initiating signaling cascades that influence cellular behavior.[5] Key downstream pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways.[5]

[Click to download full resolution via product page](#)[Src Signaling Pathway Overview](#)

Quantitative Data Presentation

The following tables provide representative quantitative data for a typical phospho-Src (Tyr416) antibody. Note that optimal dilutions and concentrations should be determined empirically for each specific antibody and experimental system.

Table 1: Recommended Antibody Dilutions

Application	Recommended Starting Dilution	Dilution Range
Western Blot (WB)	1:1000	1:500 - 1:2000
Immunohistochemistry (IHC)	1:200	1:100 - 1:500
Immunofluorescence (IF)	1:200	1:100 - 1:500

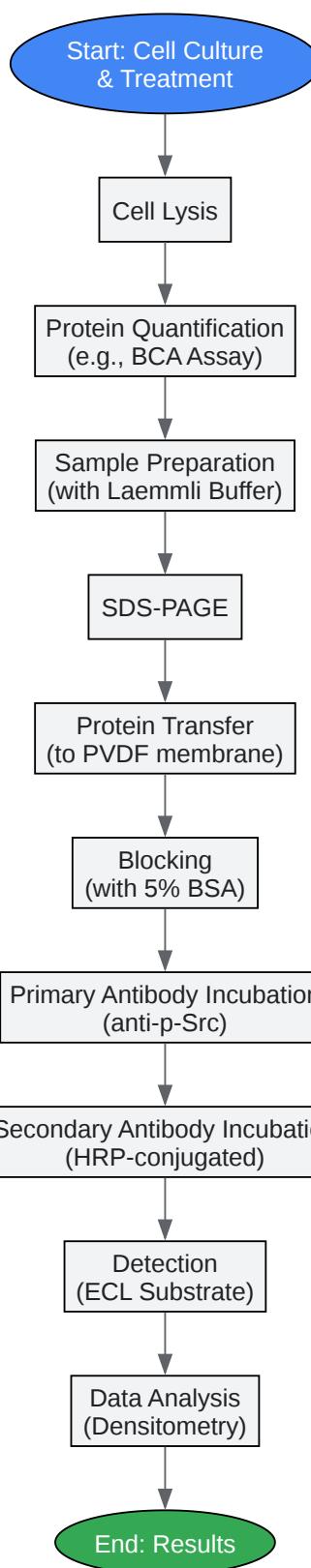
Table 2: Reagent and Buffer Composition

Reagent/Buffer	Composition
Lysis Buffer (RIPA)	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors
4x Laemmli Sample Buffer	250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol (added fresh)
Transfer Buffer (Wet)	25 mM Tris, 192 mM glycine, 20% methanol
Blocking Buffer	5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Primary Antibody Dilution Buffer	5% (w/v) BSA in TBST
Secondary Antibody Dilution Buffer	5% (w/v) non-fat dry milk in TBST

Experimental Protocols

This section provides a detailed methodology for Western blot analysis of Src phosphorylation.

Experimental Workflow



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Western Blot Workflow for p-Src Analysis

Step-by-Step Protocol

1. Cell Lysis and Protein Extraction

- Culture cells to the desired confluence and apply experimental treatments.
- After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble protein fraction.

2. Protein Quantification

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

3. Sample Preparation

- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to a final concentration of 1x.
- Boil the samples at 95-100°C for 5 minutes to denature the proteins.

4. SDS-PAGE

- Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% resolving gel).
- Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer efficiency.

6. Immunoblotting

- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src and/or a loading control protein (e.g., β-actin or GAPDH).

8. Data Analysis

- Quantify the band intensities using densitometry software.
- Normalize the phospho-Src signal to the total Src signal and/or the loading control to determine the relative level of Src phosphorylation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Western Blot Analysis of Src Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15593585#ah13-use-in-western-blot-analysis-of-src-phosphorylation>

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